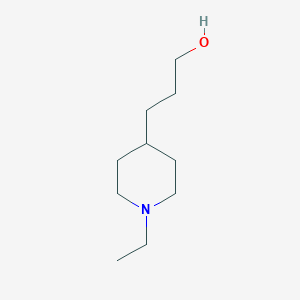

3-(1-Ethyl-4-piperidinyl)-1-propanol

Description

3-(1-Ethyl-4-piperidinyl)-1-propanol is a tertiary alcohol featuring a piperidine ring substituted with an ethyl group at the 1-position and a propanol chain at the 4-position. This structure imparts unique physicochemical properties, making it a compound of interest in pharmaceutical and chemical synthesis.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-(1-ethylpiperidin-4-yl)propan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-2-11-7-5-10(6-8-11)4-3-9-12/h10,12H,2-9H2,1H3 |

InChI Key |

WFSDTCFKJVGRRC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Alcohol Position: The 4-position of the piperidine ring (vs. 3-position in 2-(1-Methylpiperidin-3-yl)ethanol) may alter hydrogen-bonding capacity and steric interactions in catalytic or biological systems.

- Chain Length: Propanol (C3) chains, compared to ethanol (C2), provide greater conformational flexibility, which could influence binding affinity in receptor-ligand interactions .

Physicochemical Properties and Functional Implications

While experimental data for this compound are sparse, inferences can be drawn from analogs:

- Lipophilicity : Ethyl and pentyl substituents increase logP values compared to methyl, suggesting improved lipid bilayer penetration.

- Boiling Point : Longer alkyl chains (e.g., pentyl) likely elevate boiling points due to increased van der Waals interactions.

- Solubility: Polar propanol groups enhance water solubility relative to purely alkyl-substituted piperidines, though this is counterbalanced by hydrophobic substituents .

Impurity Profiles and Regulatory Considerations

Pharmaceutical guidelines (e.g., USP) mandate strict control of structurally related impurities.

- Methyl or Pentyl Analogs : Formed via incomplete alkylation or side reactions during synthesis.

- Positional Isomers: Ethanol derivatives at the 3-position of piperidine (e.g., 2-(1-Ethylpiperidin-3-yl)ethanol) could arise from regioselective deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.